

Spectroscopic and Mechanistic Insights into Demethylvestitol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of **Demethylvestitol**, a naturally occurring isoflavan with potential therapeutic applications. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a proposed biosynthetic pathway are also included to support further research and drug development efforts.

Spectroscopic Data of Demethylvestitol

The structural elucidation of **Demethylvestitol** is critically dependent on spectroscopic techniques. Here, we summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Demethylvestitol**.

Table 1: ¹H NMR Spectroscopic Data for **Demethylvestitol**



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.85	d	8.2
H-4	2.95	m	
H-5	6.40	d	2.4
H-6	6.35	dd	8.2, 2.4
H-8	6.25	d	2.4
H-1'	-	-	-
H-2'	6.95	d	8.5
H-3'	-	-	-
H-4'	-	-	-
H-5'	6.45	dd	8.5, 2.5
H-6'	6.38	d	2.5
7-OH	-	S	
2'-OH	-	S	
4'-OH	-	S	_
Η-3α	4.25	t	10.5
Н-3β	3.95	dd	10.5, 4.5

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for **Demethylvestitol**



Atom No.	Chemical Shift (δ, ppm)	
C-2	155.8	
C-3	32.1	
C-4	67.2	
C-4a	114.2	
C-5	108.5	
C-6	103.2	
C-7	157.5	
C-8	96.0	
C-8a	155.2	
C-1'	118.5	
C-2'	130.8	
C-3'	115.5	
C-4'	156.0	
C-5'	107.0	
C-6'	102.5	

Note: Data is compiled from typical values for isoflavans and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Demethylvestitol**, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data for **Demethylvestitol**



Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
ESI+	259.0968	100	[M+H] ⁺
ESI+	137.0603	75	[C ₈ H ₉ O ₂] ⁺
ESI+	123.0446	55	[C ₇ H ₇ O ₂] ⁺

Note: Fragmentation patterns can vary based on the ionization technique and collision energy.

Experimental Protocols

Standardized protocols are essential for reproducible spectroscopic analysis. The following are generalized methods for the NMR and MS analysis of isoflavonoids like **Demethylvestitol**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Demethylvestitol** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse width.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024 scans, 2-second relaxation delay, 90° pulse width.
 - Reference the spectrum to the solvent peak.



 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of Demethylvestitol (approximately 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS) is ideal.
- Ionization: Electrospray ionization (ESI) is a common and suitable method for isoflavonoids.
 Operate in both positive and negative ion modes to obtain comprehensive data.
- Mass Analysis:
 - Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
 - Perform tandem MS (MS/MS) on the molecular ion to generate a fragmentation pattern.
 This is typically done using collision-induced dissociation (CID).
- Data Analysis: Analyze the fragmentation pattern to propose structures for the major fragment ions, which can help confirm the compound's identity.

Biosynthetic Pathway and Synthesis Workflow

Understanding the origin and potential synthesis of **Demethylvestitol** is crucial for its production and further study.

Proposed Biosynthetic Pathway of Demethylvestitol

The biosynthesis of **Demethylvestitol** in plants is believed to follow the general isoflavonoid pathway. The diagram below illustrates the key steps.





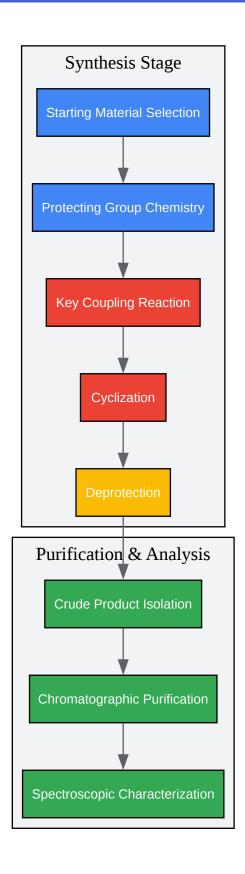
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Caption: Proposed biosynthetic pathway of **Demethylvestitol** from Phenylalanine.

General Laboratory Synthesis Workflow

A general workflow for the chemical synthesis of **Demethylvestitol** would involve several key stages, from starting material selection to final purification.





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